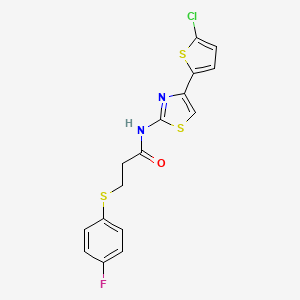
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a furan-3-ylmethylamine and a 2-phenoxypropanoyl chloride to form the amide bond. The thiophen-2-yl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophen ring, and a phenoxy group. The furan and thiophen rings are five-membered rings with one oxygen and one sulfur atom, respectively. The phenoxy group consists of a phenyl ring attached to an oxygen atom.Chemical Reactions Analysis
The furan and thiophen rings in the compound could potentially undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .Aplicaciones Científicas De Investigación
Organic Synthesis and Rearrangement Reactions
- Decarboxylative Claisen Rearrangement : Studies have investigated the reactivity of furan- and thiophen-ylmethyl compounds in decarboxylative Claisen rearrangement reactions, yielding heteroaromatic products. This showcases the utility of such compounds in synthesizing complex heterocyclic structures (Craig et al., 2005).
Synthesis of Functionalized Molecules
- Nitro Dienes Production : Research on the condensation of furan- and thiophen-yl compounds with nitro-substituted CH acids has led to the formation of geminally activated nitro dienes, demonstrating the compounds' versatility in creating functionalized molecules with potential application in materials science (Baichurin et al., 2019).
Photophysics and Photochemistry
- Photoinduced Oxidative Annulation : A study on the photoinduced direct oxidative annulation of furan and thiophen-yl derivatives highlights the formation of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, indicates the potential for creating complex organic photovoltaic materials (Zhang et al., 2017).
Antioxidant and Anticancer Activity
- Novel Derivatives with Biological Activity : The synthesis of novel derivatives containing furan and thiophen moieties has been explored for their antioxidant and anticancer activities. Certain derivatives exhibit significant antioxidant properties, and some show cytotoxicity against specific cancer cell lines, suggesting their potential in medicinal chemistry (Tumosienė et al., 2020).
Agricultural Applications
- Root Growth-Inhibitory Activity : N-substituted furan-yl propanamides have been examined for their root growth-inhibitory activity, demonstrating their potential use in developing new agrochemicals (Kitagawa & Asada, 2005).
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSKTQBYQVHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)
![[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2794509.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)


![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)


